molecular formula C20H17ClN6O2 B2533128 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 893942-90-0

2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2533128
CAS No.: 893942-90-0
M. Wt: 408.85
InChI Key: XGSQZXVUFWWJPB-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular processes . Specifically, it causes cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s pharmacokinetic properties were predicted using in silico ADMET studies and drug-likeness studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also displayed potent dual activity against the examined cell lines and CDK2 .

Biochemical Analysis

Biochemical Properties

2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with cyclin-dependent kinases (CDKs), particularly CDK2. This compound inhibits CDK2 activity, which is crucial for cell cycle regulation and proliferation . The inhibition occurs through binding to the active site of CDK2, preventing the phosphorylation of key substrates necessary for cell cycle progression.

Cellular Effects

The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in tumor cells.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Furthermore, the compound has been shown to interact with other biomolecules, such as p53 and Bcl-2, enhancing its pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and toxicity profile.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of This compound is primarily in the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications. In the nucleus, the compound exerts its effects on cell cycle regulation and gene expression, while in the cytoplasm, it interacts with various signaling proteins to modulate cellular functions.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c21-15-6-8-16(9-7-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQZXVUFWWJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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